2-Benzylcyclohexanol
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Overview
Description
2-Benzylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O. It is a derivative of cyclohexanol, where a benzyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylcyclohexanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-benzalcyclohexanone. This reaction typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylcyclohexanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-benzylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Benzylcyclohexanone.
Reduction: 2-Benzylcyclohexane.
Substitution: Depending on the nucleophile, various substituted cyclohexanol derivatives.
Scientific Research Applications
2-Benzylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylcyclohexanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound, which lacks the benzyl group.
2-Benzylcyclohexanone: The oxidized form of 2-Benzylcyclohexanol.
2-Benzylcyclohexane: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
5333-61-9 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-benzylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 |
InChI Key |
OXELMKYUIJQOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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